molecular formula C14H14N2O7 B2987980 (E)-4-({6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl}amino)-4-oxo-2-butenoic acid CAS No. 860786-07-8

(E)-4-({6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl}amino)-4-oxo-2-butenoic acid

Cat. No. B2987980
CAS RN: 860786-07-8
M. Wt: 322.273
InChI Key: BHZUSIZTYFFRFC-AATRIKPKSA-N
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Description

The compound contains several functional groups including a methoxycarbonyl group, a pyridinyl group, and a butenoic acid group . The methoxycarbonyl group is an organyl group of formula ‒COOMe . The pyridinyl group is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The butenoic acid group is a type of unsaturated short-chain fatty acid.

Scientific Research Applications

Synthesis and Chemical Properties

The compound (E)-4-({6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl}amino)-4-oxo-2-butenoic acid is involved in various synthetic pathways and has been studied for its chemical properties. For example, its analogues and derivatives have been used in the synthesis of novel agents for t-butyloxycarbonylation and p-methoxybenzyloxycarbonylation of amino acids, showcasing its utility in modifying amino acids for further chemical and biological applications (Nagasawa et al., 1973). Similarly, the compound's framework is essential in the total synthesis of unique amino acids like Adda, highlighting its role in synthesizing complex molecules (Namikoshi et al., 1989).

Catalytic and Material Science Applications

In material science, derivatives of this compound have been investigated for their catalytic properties and applications in novel material synthesis. For instance, Schiff base derivatives related to this compound have been studied for their spin interaction in zinc complexes, contributing to the understanding of magnetic materials and their potential applications in electronic devices (Orio et al., 2010). Moreover, fatty acid derivatives related to this compound have been utilized in the synthesis of polycarbonates and poly(ester carbonate)s, showcasing its importance in creating biobased polymers with potential applications in sustainable materials (More et al., 2011).

Organic Chemistry and Synthetic Methodologies

In organic chemistry, the compound and its related structures have been pivotal in developing novel synthetic methodologies. For example, its framework has been instrumental in the selective deblocking of propargyl carbonates, demonstrating its utility in protecting group strategies essential for complex molecule synthesis (Ramesh et al., 2005). The compound's derivatives have also been explored in Lewis acid-catalyzed hetero-Diels–Alder reactions, highlighting its role in facilitating highly regio- and stereoselective cycloadditions, crucial for constructing cyclic compounds (Sera et al., 1994).

properties

IUPAC Name

(E)-4-[[6-(1,3-dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O7/c1-22-13(20)12(14(21)23-2)9-4-3-8(7-15-9)16-10(17)5-6-11(18)19/h3-7,12H,1-2H3,(H,16,17)(H,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZUSIZTYFFRFC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=C(C=C1)NC(=O)C=CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(C1=NC=C(C=C1)NC(=O)/C=C/C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-({6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl}amino)-4-oxo-2-butenoic acid

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